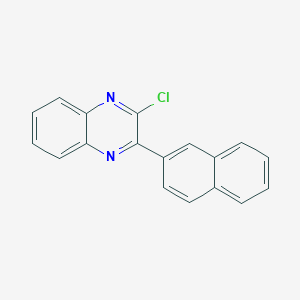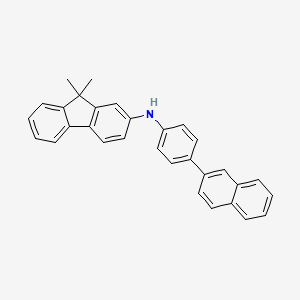![molecular formula C33H21N3O B8248741 2-(4-(Dibenzo[b,d]furan-2-yl)phenyl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B8248741.png)
2-(4-(Dibenzo[b,d]furan-2-yl)phenyl)-4,6-diphenyl-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Dibenzo[b,d]furan-2-yl)phenyl)-4,6-diphenyl-1,3,5-triazine is an organic compound that has garnered significant attention in scientific research due to its unique structural properties and potential applications. This compound features a dibenzo[b,d]furan moiety linked to a phenyl group, which is further connected to a triazine core. The combination of these structural elements imparts the compound with distinct electronic and photophysical properties, making it a valuable candidate for various applications, particularly in the field of organic electronics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Dibenzo[b,d]furan-2-yl)phenyl)-4,6-diphenyl-1,3,5-triazine typically involves multiple steps, starting with the preparation of the dibenzo[b,d]furan moiety. This can be achieved through the cyclization of substituted biphenyls or via O-arylation reactions followed by cyclization of diaryl ethers . The phenyl group is then introduced through a Friedel-Crafts reaction, which involves the use of an aryl halide and a Lewis acid catalyst . The final step involves the formation of the triazine core, which can be accomplished through a cyclization reaction using appropriate precursors under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Dibenzo[b,d]furan-2-yl)phenyl)-4,6-diphenyl-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents for substitution reactions, strong acids or bases for cyclization, and metal catalysts for coupling reactions . Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions include functionalized derivatives of the original compound, which can exhibit altered electronic and photophysical properties .
Aplicaciones Científicas De Investigación
2-(4-(Dibenzo[b,d]furan-2-yl)phenyl)-4,6-diphenyl-1,3,5-triazine has a wide range of scientific research applications:
Organic Electronics: The compound is used as a host material in organic light-emitting diodes (OLEDs) due to its high thermal stability and suitable energy levels.
Photocatalysis: It serves as a photocatalyst in various photochemical reactions, including photoredox reactions.
Biological Applications: The compound has been explored for its potential as an antimicrobial agent and in the development of therapeutic agents for diseases like diabetes and cancer.
Material Science: It is used in the synthesis of novel materials with unique electronic properties for applications in sensors and other electronic devices.
Mecanismo De Acción
The mechanism of action of 2-(4-(Dibenzo[b,d]furan-2-yl)phenyl)-4,6-diphenyl-1,3,5-triazine involves its interaction with various molecular targets and pathways:
Electronic Properties: The compound’s electronic properties are influenced by the conjugation between the dibenzo[b,d]furan and triazine moieties, which affects its ability to participate in electron transfer reactions.
Photophysical Properties: The compound exhibits high triplet energy levels, making it effective in energy transfer processes in OLEDs.
Biological Interactions: In biological systems, the compound can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzo[b,d]thiophene Derivatives: These compounds share a similar structure but with a sulfur atom replacing the oxygen in the furan ring.
Biphenyl Derivatives: Compounds with a biphenyl core instead of dibenzo[b,d]furan also exhibit unique properties and are used in organic electronics.
Triazine Derivatives: Other triazine-based compounds with different substituents can exhibit varying degrees of stability and electronic properties.
Uniqueness
2-(4-(Dibenzo[b,d]furan-2-yl)phenyl)-4,6-diphenyl-1,3,5-triazine stands out due to its combination of high thermal stability, suitable energy levels, and versatile reactivity, making it a valuable compound for a wide range of applications .
Propiedades
IUPAC Name |
2-(4-dibenzofuran-2-ylphenyl)-4,6-diphenyl-1,3,5-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H21N3O/c1-3-9-23(10-4-1)31-34-32(24-11-5-2-6-12-24)36-33(35-31)25-17-15-22(16-18-25)26-19-20-30-28(21-26)27-13-7-8-14-29(27)37-30/h1-21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKGQQQUPJXECD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C4=CC5=C(C=C4)OC6=CC=CC=C65)C7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl 2-methyl-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B8248666.png)
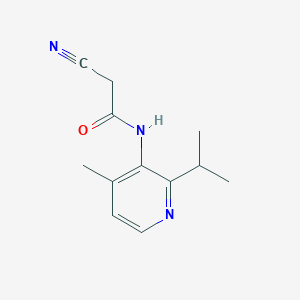
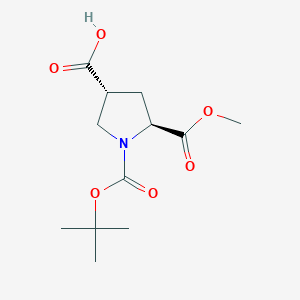
![5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8248688.png)
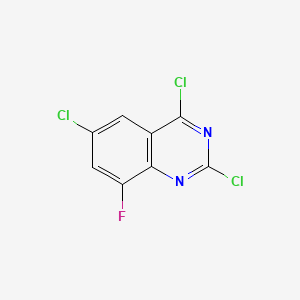
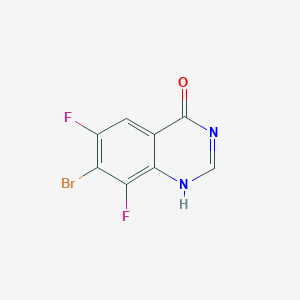
![tert-butyl N-[(3R,6S)-6-ethynyltetrahydropyran-3-yl]carbamate](/img/structure/B8248704.png)
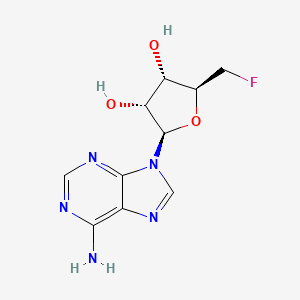
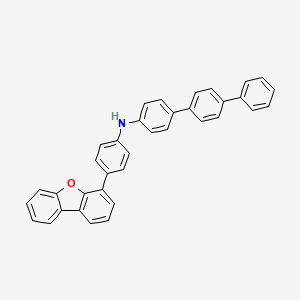
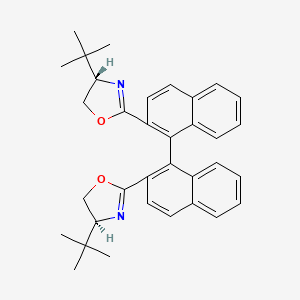
![N-(9,9-dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-2-amine](/img/structure/B8248756.png)
![4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9'-xanthen]-3-yl)-1,3,2-dioxaborolane](/img/structure/B8248757.png)
